2-Ethyl-N-phenylpent-2-enamide
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Overview
Description
2-Ethyl-N-phenylpent-2-enamide is an organic compound that belongs to the class of enamides. Enamides are derivatives of amides where the nitrogen atom is bonded to an alkene carbon. This compound is characterized by the presence of an ethyl group and a phenyl group attached to the nitrogen atom, along with a pent-2-enamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-phenylpent-2-enamide typically involves the reaction of a secondary amine with an aldehyde or ketone. The reaction is catalyzed by an acid to facilitate the loss of water, forming the enamine. For example, the reaction between N-phenyl-2-ethylamine and pent-2-enal in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production methods for enamides often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as electrosynthesis, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-phenylpent-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enamine to an amine.
Substitution: The enamine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides and other electrophiles can react with the enamine under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Ethyl-N-phenylpent-2-enamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethyl-N-phenylpent-2-enamide involves its interaction with specific molecular targets. The enamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenylpent-2-enamide: Lacks the ethyl group, which may affect its reactivity and biological activity.
2-Ethyl-N-methylpent-2-enamide: Contains a methyl group instead of a phenyl group, leading to different chemical properties.
N-Phenyl-2-methylpent-2-enamide: Similar structure but with a methyl group at a different position
Uniqueness
2-Ethyl-N-phenylpent-2-enamide is unique due to the presence of both an ethyl and a phenyl group attached to the nitrogen atom. This specific arrangement can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
52393-69-8 |
---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-ethyl-N-phenylpent-2-enamide |
InChI |
InChI=1S/C13H17NO/c1-3-8-11(4-2)13(15)14-12-9-6-5-7-10-12/h5-10H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
IXWRZLUMNGOBPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(CC)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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